Predicted Dual VEGFR2/FAK Binding Profile vs. Other In Silico Hits
In the primary study, ZINC09875266 was one of thirteen compounds from a virtual screen of 124 common hits that satisfied all necessary interactions with both VEGFR2 and FAK kinase domains [1]. The compound demonstrated a predicted binding pattern to key active-site residues. In contrast, the vast majority of the initial 124 common hits were filtered out as they failed to meet the stringent dual-binding criteria [1]. While the study did not report individual docking scores for ZINC09875266 against a specific comparator, the overall filtering process provides a class-level differentiation: ZINC09875266 survived a rigorous, multi-step computational funnel that eliminated over 99.9% of the initial screened compounds (from over 70,000 hits to just 13) [1].
| Evidence Dimension | Dual-binding qualification (VEGFR2 and FAK) |
|---|---|
| Target Compound Data | Passed all filters; satisfied necessary interactions with both VEGFR2 and FAK |
| Comparator Or Baseline | Other hits from the ZINC database purchasable subset |
| Quantified Difference | Among 124 common hits, only 13 compounds (including ZINC09875266) met all dual-binding criteria; this represents a survival rate of ~10.5% from the common hit pool and <0.02% from the initial >70,000 screened compounds [1]. |
| Conditions | Receptor-based pharmacophore modeling and molecular docking simulations for VEGFR2 and FAK type II kinase inhibitors [1]. |
Why This Matters
This high degree of stringency ensures that ZINC09875266 is not a random hit but a computationally refined candidate with a predicted dual-binding profile, justifying its selection over other, less-validated compounds from the same screen.
- [1] Fouad MA, Osman AA, Abdelhamid NM, Rashad MW, Nabawy AY, El Kerdawy AM. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. BMC Chem. 2024 Feb 12;18(1):29. View Source
